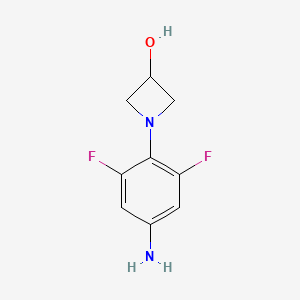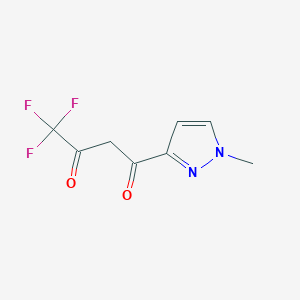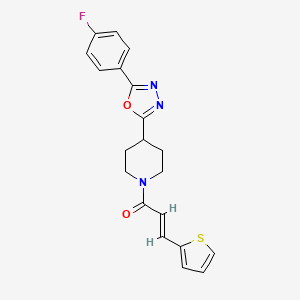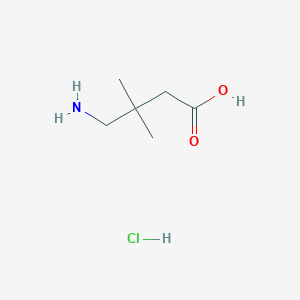
4-(3,4,5-Trifluorophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,4,5-Trifluorophenyl)aniline” is a building block used in various chemical synthesis . It has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes .
Synthesis Analysis
The synthesis of “this compound” involves high-pressure reaction on ammonia water at 100-200°C under the existence of cuprous salt, Cu salt, or copper oxide as a catalyst . The yield of the product is around 94% .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H8F3N . The molecular weight is 223.19 .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it has been used in the hydroboration of aldehyde, ketone, and imine substrates .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 306.6±37.0°C . Its density is predicted to be 1.315±0.06 g/cm3 . The pKa value is predicted to be 4.03±0.10 .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Solar Cell Applications
4-(3,4,5-Trifluorophenyl)aniline derivatives have been explored in electrochemical synthesis. In a study by Shahhosseini et al. (2016), a novel monomer was synthesized by linking an α-carbon on ethylenedioxythiophene to aniline at the para position. This polymer, when combined with graphene, showed improved efficiency as a counter electrode in dye-sensitized solar cells, surpassing the performance of traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Molecular Catalysts for CO2 Reduction
Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, including derivatives of this compound, were developed and studied by Talukdar et al. (2020) as electrocatalysts for carbon dioxide (CO2) reduction. These catalysts demonstrated superior performance compared to a benchmark catalyst in converting CO2 to carbon monoxide (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).
Nonlinear Optical Materials
Revathi et al. (2017) conducted a study on 4-chloro-3-(trifluoromethyl)aniline and similar molecules, analyzing their vibrational properties and potential as nonlinear optical (NLO) materials. The research revealed the influence of substituent positions on vibrational spectra and the molecules' potential for NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Electroluminescent Materials
Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials incorporating this compound. These materials exhibited reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and high glass-transition temperatures. They were found suitable as emitting materials for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Photovoltaic Materials
Niu et al. (2013) synthesized novel organic semiconductor derivatives containing acetylenic spacers and a this compound unit. These compounds demonstrated good thermal stability, potential for use as photovoltaic materials, and formed highly ordered lamellar structures, indicating strong intermolecular interactions (Niu, Lu, Sun, Li, & Tao, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4,5-trifluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNBNMOQZOTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)
![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2535627.png)

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
![3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2535637.png)